molecular formula C11H9N3O4S B1443620 6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid CAS No. 1251000-52-8

6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid

Cat. No. B1443620
M. Wt: 279.27 g/mol
InChI Key: TWZSTJIASBYHLD-UHFFFAOYSA-N
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Description

6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid is a useful research compound. Its molecular formula is C11H9N3O4S and its molecular weight is 279.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Chemical Structure and Reactivity

The chemical compound is part of a broader class of compounds that have garnered interest for their potential applications in various fields of scientific research. While specific studies directly addressing 6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid were not identified, insights can be drawn from research on structurally related compounds. For example, compounds with azole and thiazole moieties, such as azolylthioacetic acids, have been systematically studied for their diverse biological effects including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. These findings suggest that structurally complex compounds containing azole rings linked to thiazole might exhibit promising biological and pharmacological properties (Chornous et al., 2016).

Potential Biological Activities

The examination of carboxylic acids and their derivatives, including azolylthioacetic acids, offers valuable insights into the potential applications of 6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid in medicinal chemistry. The structural features of these compounds, particularly the presence of carboxylic and thiazole groups, could imply similar biological activities. These activities range from antimicrobial and antifungal to potential anticancer properties, owing to the ability of such compounds to interact with biological systems in a manner that could inhibit the growth of pathogenic organisms or cancer cells (Chornous et al., 2016).

Synthetic and Material Science Applications

In the realm of synthetic chemistry and materials science, the intricate structure of 6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid may offer unique properties that could be exploited for the development of novel materials or chemical reactions. Compounds with similar structural complexity have been utilized as catalysts, ligands, and in the synthesis of heterocycles, showcasing the versatility of such molecules in facilitating or enhancing chemical transformations (Özil & Menteşe, 2020).

Environmental and Industrial Applications

Furthermore, research on carboxylic acids and their derivatives highlights the potential for environmental and industrial applications. For instance, the enzymatic treatment of organic pollutants using compounds that function as redox mediators demonstrates the capacity of structurally complex carboxylic acids to contribute to the remediation of industrial waste, offering a more sustainable approach to pollution management (Husain & Husain, 2007).

properties

IUPAC Name

6,6-dioxo-4,5-dihydroimidazo[5,1-d][1,2,5]benzothiadiazepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-11(16)10-8-5-13-19(17,18)9-4-2-1-3-7(9)14(8)6-12-10/h1-4,6,13H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSTJIASBYHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CN2C3=CC=CC=C3S(=O)(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid
Reactant of Route 2
6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid
Reactant of Route 3
6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid
Reactant of Route 4
6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid
Reactant of Route 6
6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid

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